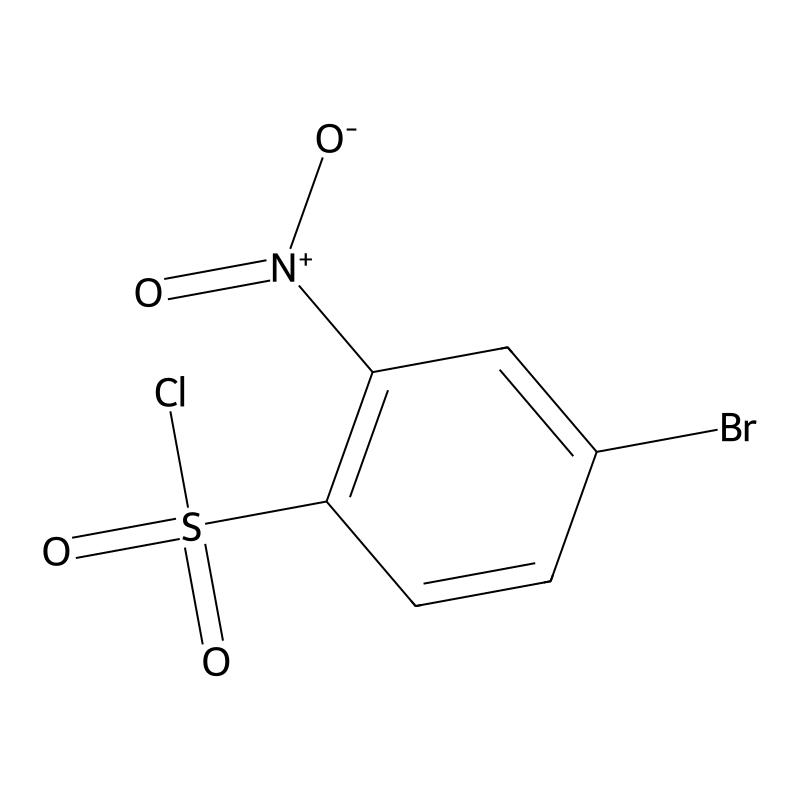

4-Bromo-2-nitrobenzene-1-sulfonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

In these reactions, an electrophile attacks the aromatic ring to form a cationic intermediate. The aromatic ring is then regenerated by loss of a proton from the carbon that was attacked, resulting in a substitution product .

- Field: Organic Chemistry

- Application: Compounds like “2-Nitrobenzenesulfonyl chloride” and “4-Nitrobenzenesulfonyl chloride” are often used as building blocks in organic chemistry . They are involved in electrophilic aromatic substitution reactions, a common type of reaction involving aromatic rings .

- Method: In these reactions, an electrophile attacks the aromatic ring to form a cationic intermediate. The aromatic ring is then regenerated by loss of a proton from the carbon that was attacked, resulting in a substitution product .

- Outcome: The outcome of these reactions is the formation of a substituted benzene ring .

- Field: Organic Chemistry

- Application: Benzene derivatives can be synthesized through electrophilic aromatic substitution .

- Method: The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

- Outcome: The outcome of these reactions is the formation of benzene derivatives .

- Field: Inorganic Chemistry

- Application: “4-Nitrobenzenesulfonyl chloride” was used in the synthesis of [Cu (bipy) 2 Cl] (nbs) (bipy = 2,2′-bipyridine, nbs = 4-nitrobenzenesulfonate) .

- Method: The specific method of synthesis is not provided in the source .

- Outcome: The outcome of this application is the formation of [Cu (bipy) 2 Cl] (nbs) .

Electrophilic Aromatic Substitution

Synthesis of Benzene Derivatives

Synthesis of [Cu (bipy) 2 Cl] (nbs)

- Field: Organic Chemistry

- Application: Compounds like “2-Nitrobenzenesulfonyl chloride” and “4-Nitrobenzenesulfonyl chloride” are often used as building blocks in organic chemistry . They are involved in electrophilic aromatic substitution reactions, a common type of reaction involving aromatic rings .

- Method: In these reactions, an electrophile attacks the aromatic ring to form a cationic intermediate. The aromatic ring is then regenerated by loss of a proton from the carbon that was attacked, resulting in a substitution product .

- Outcome: The outcome of these reactions is the formation of a substituted benzene ring .

- Field: Organic Chemistry

- Application: Benzene derivatives can be synthesized through electrophilic aromatic substitution .

- Method: The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

- Outcome: The outcome of these reactions is the formation of benzene derivatives .

- Field: Inorganic Chemistry

- Application: “4-Nitrobenzenesulfonyl chloride” was used in the synthesis of [Cu (bipy) 2 Cl] (nbs) (bipy = 2,2′-bipyridine, nbs = 4-nitrobenzenesulfonate) .

- Method: The specific method of synthesis is not provided in the source .

- Outcome: The outcome of this application is the formation of [Cu (bipy) 2 Cl] (nbs) .

Electrophilic Aromatic Substitution

Synthesis of Benzene Derivatives

Synthesis of [Cu (bipy) 2 Cl] (nbs)

4-Bromo-2-nitrobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C₆H₃BrClNO₄S and a molecular weight of 300.51 g/mol. It is classified as an aromatic sulfonyl chloride, characterized by the presence of a bromine atom and a nitro group on the benzene ring. This compound is known for its reactivity due to the sulfonyl chloride functional group, which makes it useful in various

- Nucleophilic Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of sulfonamides or sulfonate esters.

- Electrophilic Aromatic Substitution: The presence of the nitro group enhances the electrophilicity of the benzene ring, allowing for further substitution reactions at other positions on the ring.

- Coupling Reactions: This compound can be used in coupling reactions with various nucleophiles to synthesize more complex organic molecules .

While specific biological activity data for 4-bromo-2-nitrobenzene-1-sulfonyl chloride is limited, compounds containing sulfonyl chlorides are often explored for their potential pharmacological properties. Sulfonamide derivatives, which can be synthesized from sulfonyl chlorides, are known for their antibacterial activity. Additionally, the nitro group may contribute to biological activity through mechanisms such as the generation of reactive nitrogen species .

The synthesis of 4-bromo-2-nitrobenzene-1-sulfonyl chloride typically involves:

- Nitration: Bromobenzene can be nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group at the desired position.

- Sulfonyl Chlorination: The resulting nitrobromobenzene can then be treated with chlorosulfonic acid to introduce the sulfonyl chloride functionality.

Alternative synthetic routes may involve direct chlorination of 4-bromo-2-nitrobenzenes under controlled conditions .

4-Bromo-2-nitrobenzene-1-sulfonyl chloride has various applications in:

- Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Chemical Research: Used in studies related to reaction mechanisms and development of new synthetic methodologies.

- Material Science: Employed in the modification of polymers and materials due to its reactive functional groups .

Interaction studies involving 4-bromo-2-nitrobenzene-1-sulfonyl chloride often focus on its reactivity with biological molecules or other chemical species. For instance, investigations into its interactions with amino acids or proteins can reveal insights into its potential biological effects. Additionally, studies may explore its reactivity with various nucleophiles to understand its utility in synthetic chemistry .

Several compounds share structural similarities with 4-bromo-2-nitrobenzene-1-sulfonyl chloride. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Chloro-2-nitrobenzene-1-sulfonyl chloride | C₆H₄ClNO₄S | Contains chlorine instead of bromine |

| 4-Iodo-2-nitrobenzene-1-sulfonyl chloride | C₆H₄INO₄S | Iodine substitution increases reactivity |

| 4-Bromo-3-nitrobenzene-1-sulfonyl chloride | C₆H₄BrNO₄S | Nitro group at a different position affects reactivity |

These compounds highlight the uniqueness of 4-bromo-2-nitrobenzene-1-sulfonyl chloride through variations in halogen substitution and nitro group positioning, which can significantly influence their chemical behavior and applications .

Aromatic sulfonyl chlorides represent a specialized subclass of electrophilic reagents where the sulfonyl chloride group (-SO₂Cl) is directly attached to an aromatic ring. In 4-bromo-2-nitrobenzene-1-sulfonyl chloride, the para-bromo and ortho-nitro substituents relative to the sulfonyl chloride group create a unique electronic environment. The nitro group’s strong electron-withdrawing nature activates the sulfonyl chloride toward nucleophilic substitution while the bromine atom provides a site for subsequent cross-coupling reactions.

The spatial arrangement of substituents significantly influences reactivity:

| Substituent | Position | Electronic Effect | Role in Reactivity |

|---|---|---|---|

| -SO₂Cl | 1 | Electron-withdrawing | Electrophilic center |

| -NO₂ | 2 | Electron-withdrawing | Activates ring for substitution |

| -Br | 4 | Weakly deactivating | Enables cross-coupling |

This structure aligns with broader trends in sulfonyl chloride chemistry, where electron-deficient aromatic systems enhance electrophilicity at the sulfur center.

Historical Context and Development

The synthesis of 4-bromo-2-nitrobenzene-1-sulfonyl chloride emerged alongside advancements in sulfonating agents during the late 20th century. Early methodologies for introducing sulfonyl groups relied on chlorosulfonation of pre-functionalized aromatic rings, a process optimized for nitro- and halogen-substituted arenes. The compound’s development was driven by demand for regioselective sulfonating agents in peptide synthesis and heterogeneous catalysis, where steric and electronic control over reaction pathways is paramount.

Key milestones include:

- 1990s: Refinement of chlorosulfonation techniques for nitroaromatics, enabling scalable production.

- 2000s: Adoption in cross-coupling reactions, leveraging the bromine substituent for Suzuki-Miyaura couplings.

- 2020s: Integration into high-throughput combinatorial chemistry platforms due to its stability and modular reactivity.

Nomenclature and Identification Parameters

The systematic IUPAC name, 4-bromo-2-nitrobenzenesulfonyl chloride, precisely defines the substituent positions on the benzene ring. Alternative designations include 4-bromo-2-nitrobenzene-1-sulfonyl chloride and 2-nitro-4-bromobenzenesulfonyl chloride, though these are less commonly used.

Critical identification parameters include:

| Parameter | Value | Source |

|---|---|---|

| CAS Registry Number | 89465-98-5 | |

| PubChem CID | 21654333 | |

| MDL Number | MFCD12068352 | |

| SMILES Notation | O=S(C1=CC=C(Br)C=C1N+[O-])(Cl)=O | |

| InChI Key | FYVZBWPPMOFMPS-UHFFFAOYSA-N |

The compound’s purity and identity are typically confirmed via nuclear magnetic resonance (NMR) spectroscopy, with characteristic shifts for aromatic protons adjacent to electron-withdrawing groups, and mass spectrometry.

Significance in Organic Synthesis

4-Bromo-2-nitrobenzene-1-sulfonyl chloride is indispensable in modern synthetic workflows due to its dual functionality:

- Sulfonylation Agent: The sulfonyl chloride group reacts with amines to form sulfonamides, a reaction exploited in protecting group strategies and drug design.

- Cross-Coupling Substrate: The bromine substituent participates in palladium-catalyzed couplings, enabling carbon-carbon bond formation.

Notable applications include:

- Peptide Modification: Site-specific sulfonylation of lysine residues to enhance proteolytic stability.

- Materials Science: Synthesis of sulfonated polymers with tailored electronic properties.

- Pharmaceutical Intermediates: Production of kinase inhibitors via sequential Suzuki coupling and nitro group reduction.

The nitro group’s reducibility to an amine (-NH₂) further expands its utility, allowing post-synthetic diversification into aminobenzene derivatives.

The synthesis of 4-bromo-2-nitrobenzene-1-sulfonyl chloride relies primarily on electrophilic aromatic substitution reactions involving chlorosulfonic acid or related sulfonating agents [1] [2]. The most established traditional approach involves the direct chlorosulfonation of appropriately substituted benzene derivatives using chlorosulfonic acid as both the sulfonating and chlorinating reagent [3] [4].

The fundamental mechanism proceeds through initial sulfonation of the aromatic ring, followed by chlorination of the resulting sulfonic acid group [4]. Chlorosulfonic acid acts as a strong electrophile, attacking the electron-rich aromatic system to form a sigma complex intermediate [5]. The reaction typically requires elevated temperatures ranging from 70 to 150 degrees Celsius and reaction times of 15 minutes to 6 hours, depending on the specific substrate and reaction conditions [2] .

Multi-step Sequential Approach

A documented two-step synthetic route for 4-bromo-2-nitrobenzene-1-sulfonyl chloride involves the initial treatment of 4-bromo-1-fluoro-2-nitrobenzene with sodium sulfite in an aqueous ethanol medium [1]. This first step is conducted at 70 degrees Celsius for 15 hours, resulting in the formation of the corresponding sulfonic acid derivative. The second step involves treatment with thionyl chloride in the presence of N,N-dimethylformamide using dichloromethane as solvent under reflux conditions for 4 hours [1].

The mechanism of the sodium sulfite reaction involves nucleophilic substitution of the fluorine atom by the sulfite ion, followed by oxidation to form the sulfonic acid group [1]. The subsequent treatment with thionyl chloride converts the sulfonic acid to the sulfonyl chloride through formation of a mixed anhydride intermediate, which undergoes chloride substitution to yield the final product [7] [8].

Direct Chlorosulfonation Methods

Industrial-scale production commonly employs direct chlorosulfonation using chlorosulfonic acid as a single reagent [2] [9]. The process involves adding chlorosulfonic acid to a reaction vessel, followed by dropwise addition of the aromatic substrate while maintaining strict temperature control [9]. The reaction mixture is typically heated to 105 degrees Celsius and stirred at this temperature for 6 hours [2].

The stoichiometry requires a minimum of 2 equivalents of chlorosulfonic acid per equivalent of aromatic substrate to achieve complete conversion [2]. The first equivalent performs the sulfonation reaction, while the second equivalent facilitates the chlorination of the sulfonic acid group [4]. Excess chlorosulfonic acid is often used to drive the reaction to completion and minimize side reactions [2].

Optimization of Synthetic Parameters

Temperature Control and Optimization

Temperature represents a critical parameter in sulfonyl chloride synthesis, with optimal ranges varying significantly based on the specific synthetic route employed [10]. For traditional chlorosulfonation reactions, temperatures between 70 and 150 degrees Celsius provide optimal conversion rates while minimizing decomposition [2] . The reaction rate increases substantially with temperature, but excessive heating above 150 degrees Celsius can lead to product decomposition and formation of unwanted byproducts .

Controlled temperature studies have demonstrated that maintaining reaction temperatures at or below 60 degrees Celsius during the initial stages prevents rapid exothermic reactions that can lead to thermal runaway [2]. The optimal temperature profile involves initial addition of reagents at reduced temperatures followed by gradual heating to the target reaction temperature [11].

Reagent Stoichiometry and Reaction Kinetics

The stoichiometric ratio of chlorosulfonic acid to aromatic substrate significantly influences both reaction yield and product purity [2]. Studies have shown that using 2.0 to 2.5 equivalents of chlorosulfonic acid provides optimal conversion rates while minimizing the formation of disulfide byproducts [2]. Insufficient chlorosulfonic acid leads to incomplete conversion, while excessive amounts can cause over-chlorination and formation of dichloride products .

The reaction kinetics follow second-order behavior with respect to chlorosulfonic acid concentration, indicating that both sulfonation and chlorination steps are rate-limiting under different reaction conditions [2]. Temperature-dependent kinetic studies reveal activation energies ranging from 45 to 65 kilojoules per mole, consistent with electrophilic aromatic substitution mechanisms [2].

Solvent Effects and Reaction Media

Solvent selection plays a crucial role in optimizing sulfonyl chloride synthesis [12] [13]. Aprotic solvents such as dichloromethane, chloroform, and acetonitrile provide optimal reaction environments by avoiding competitive nucleophilic reactions with the electrophilic intermediates [14] [12]. Protic solvents such as water or alcohols cause rapid hydrolysis of both starting materials and products, leading to significant yield losses [12].

The use of N,N-dimethylformamide as a catalytic additive has been shown to significantly improve reaction rates and yields in thionyl chloride-mediated reactions [15] [8]. The dimethylformamide forms a reactive intermediate complex with thionyl chloride, creating a more effective chlorinating agent [8]. Optimal dimethylformamide concentrations range from 0.1 to 0.2 equivalents relative to the substrate [15].

Reaction Time and Monitoring

Reaction time optimization requires careful balance between achieving complete conversion and minimizing side reactions [12]. Typical reaction times range from 30 minutes to 6 hours, depending on the specific synthetic route and reaction conditions . Real-time monitoring using gas chromatography or thin-layer chromatography allows for precise determination of reaction completion [17].

Extended reaction times beyond optimal values can lead to product decomposition, particularly in the presence of moisture or elevated temperatures [12]. Conversely, insufficient reaction time results in incomplete conversion and the presence of unreacted starting materials .

Industrial-Scale Production Methods

Continuous Flow Production Systems

Industrial production of sulfonyl chlorides increasingly employs continuous flow reactor systems to achieve better process control and higher space-time yields [18] [19]. Continuous flow systems offer several advantages over traditional batch processes, including improved heat management, enhanced safety, and more consistent product quality [18]. The residence time in continuous flow reactors is typically optimized to 41 seconds, achieving space-time yields of 6.7 kilograms per liter per hour [18].

The continuous flow process involves precise control of reagent feed rates, temperature profiles, and residence times [19]. Automated systems monitor key process parameters in real-time, allowing for immediate adjustments to maintain optimal reaction conditions [19]. The use of microreactors provides enhanced mass and heat transfer, leading to improved reaction selectivity and reduced byproduct formation [18].

Large-Scale Chlorosulfonation Processes

Industrial chlorosulfonation processes utilize specialized reactor designs to handle the highly exothermic nature of the reactions [19] [9]. The process typically involves a hydrogen chloride gas absorption system operating under negative pressure to prevent gas leakage and environmental contamination [19]. The absorption efficiency approaches 100 percent, significantly reducing environmental impact compared to traditional positive pressure systems [19].

The industrial process includes a controlled hydrolysis step using 30 percent hydrochloric acid to manage reaction velocity, temperature, and residence time [19]. This modification improves the concentration of sulfuric acid byproduct from approximately 20 percent to 60-65 percent, facilitating easier recovery and recycling of the acid waste stream [19].

Process Safety and Environmental Considerations

Industrial sulfonyl chloride production requires comprehensive safety measures due to the corrosive nature of the reagents and the potential for runaway reactions [19] [20]. Process safety systems include emergency quench capabilities, continuous monitoring of reaction temperature and pressure, and automated shutdown procedures [20]. The use of negative pressure systems prevents the release of hydrogen chloride gas into the atmosphere [19].

Environmental considerations include the recovery and recycling of acid waste streams, minimization of chlorinated solvent emissions, and proper disposal of solid waste materials [19]. Advanced industrial processes incorporate acid recovery systems that concentrate waste sulfuric acid for reuse in other industrial processes [19].

Quality Control and Product Specifications

Industrial production requires stringent quality control measures to ensure consistent product purity and specifications [20]. Typical industrial specifications require purity levels exceeding 95 percent, with strict limits on water content, residual acid, and chloride impurities [21] [22]. Quality control protocols include regular analysis by gas chromatography, nuclear magnetic resonance spectroscopy, and titration methods [20].

The industrial purification process typically involves vacuum distillation under reduced pressure to minimize thermal decomposition [20]. Distillation is conducted at temperatures between 145 and 150 degrees Celsius under 45 millimeters of mercury pressure . The initial distillation fractions containing impurities such as chlorobenzene are discarded to ensure high product purity .

Green Chemistry Approaches

Environmentally Benign Synthetic Routes

Green chemistry approaches to sulfonyl chloride synthesis focus on reducing environmental impact through the use of safer reagents, milder reaction conditions, and more sustainable processes [23] [14]. One notable approach involves the use of N-chlorosuccinimide as a chlorinating agent in combination with S-alkylisothiourea salts [23] [14]. This method operates at room temperature and produces succinimide as the primary byproduct, which can be easily recycled back to N-chlorosuccinimide using sodium hypochlorite [23].

The N-chlorosuccinimide method demonstrates excellent functional group tolerance and achieves yields ranging from 87 to 99 percent [23]. The reaction proceeds under mild conditions in acetonitrile solvent, eliminating the need for harsh acids or high temperatures [23]. The byproduct succinimide can be converted back to the starting N-chlorosuccinimide reagent using common bleach, creating a sustainable closed-loop process [23].

Photocatalytic Synthesis Methods

Recent developments in photocatalytic synthesis offer promising green alternatives for sulfonyl chloride preparation [24]. Photocatalytic methods utilize visible light irradiation in combination with heterogeneous catalysts to achieve sulfonyl chloride formation under mild conditions [24]. The process employs potassium phenyl hydrogen phosphate as a photocatalyst, sodium bisulfite as a sulfur dioxide source, and thionyl chloride as a chlorine source [24].

The photocatalytic approach operates at room temperature under visible light irradiation, demonstrating high functional group tolerance and eliminating the need for harsh thermal conditions [24]. The reaction mechanism involves single electron transfer processes that generate sulfonyl radicals, which subsequently react with chlorine radicals to form the desired sulfonyl chloride products [24].

Aqueous Process Development

Aqueous process chemistry represents another green approach to sulfonyl chloride synthesis, particularly for the preparation of aromatic sulfonyl chlorides from diazonium salts [25]. The use of aqueous acidic conditions in combination with copper salts and thionyl chloride as the sulfur dioxide source offers significant advantages over traditional organic solvent-based processes [25].

The aqueous process provides better environmental compatibility, improved safety profiles, and enhanced process robustness compared to conventional methods [25]. The low solubility of sulfonyl chlorides in water protects them from hydrolysis while allowing direct precipitation from the reaction mixture [25]. This approach achieves yields exceeding 70 percent with product purities greater than 98 percent by weight [25].

Sustainable Reagent Development

The development of sustainable reagents focuses on replacing hazardous chlorinating agents with safer alternatives [26]. Sodium hypochlorite pentahydrate has emerged as a green oxidant for sulfonyl chloride synthesis, offering significant environmental advantages over traditional chlorinating agents [26]. The reagent is stable, non-toxic, and readily available, making it suitable for large-scale applications [26].

Potassium fluoride has been identified as an effective fluorine source for preparing sulfonyl fluorides, which can serve as precursors to sulfonyl chlorides through subsequent halide exchange reactions [26]. The use of stable substrates such as disulfides or thiols eliminates the need for pre-formed reactive intermediates [26]. The methodology demonstrates scalability through successful gram-scale synthesis with high efficiency [26].

Purification Techniques

Vacuum Distillation Methods

Vacuum distillation represents the most widely used purification technique for sulfonyl chlorides, particularly for liquid products [27]. The technique involves distillation under reduced pressure to minimize thermal decomposition while achieving high purity levels . Optimal distillation conditions typically require temperatures between 45 and 150 degrees Celsius under pressures ranging from 0.5 to 45 millimeters of mercury .

The vacuum distillation process yields products with purities ranging from 95 to 99 percent, with typical yield recoveries of 70 to 85 percent . The technique is particularly effective for separating sulfonyl chlorides from reaction byproducts such as excess chlorosulfonic acid, sulfur dioxide, and organic impurities . The distillation must be conducted rapidly to prevent hydrolysis from trace moisture in the system [28].

Recrystallization and Crystallization Techniques

Recrystallization provides an effective purification method for solid sulfonyl chlorides, achieving purities of 90 to 98 percent with yield recoveries of 80 to 95 percent [29] [27]. The technique involves dissolution of the crude product in a suitable solvent followed by controlled crystallization through temperature reduction or solvent evaporation [29].

Common recrystallization solvents include hexane, diethyl ether, and petroleum ether, selected based on the solubility characteristics of the specific sulfonyl chloride [29] [27]. The crystalline nature of many sulfonyl chlorides facilitates purification and provides products that are easier to handle and store compared to liquid forms [29]. Recrystallization is particularly effective for removing colored impurities and trace amounts of organic byproducts [29].

Chromatographic Purification Methods

Column chromatography provides a versatile purification technique for complex sulfonyl chloride mixtures, achieving purities of 85 to 95 percent with yield recoveries of 60 to 80 percent [27]. The technique is particularly useful when multiple regioisomers or closely related compounds must be separated [27]. Common eluent systems include hexane/ethyl acetate mixtures with varying polarity ratios [27].

Flash chromatography offers rapid purification with good resolution for most sulfonyl chloride mixtures [27]. The technique requires careful selection of stationary phase and mobile phase to achieve optimal separation while minimizing product decomposition [27]. Silica gel represents the most commonly used stationary phase, although care must be taken to avoid hydrolysis from residual water in the silica [27].

Extraction and Washing Procedures

Aqueous extraction procedures provide an effective method for removing acidic impurities and unreacted starting materials from sulfonyl chloride products [12] [13]. The technique involves washing the organic solution containing the sulfonyl chloride with aqueous solutions of varying pH to selectively remove impurities [12]. Common washing solutions include cold water, dilute sodium bicarbonate, and saturated sodium chloride [12].

The extraction process must be conducted rapidly at low temperatures to minimize hydrolysis of the sulfonyl chloride [12]. Multiple extraction cycles are often required to achieve complete removal of acidic impurities [12]. The technique achieves purities of 80 to 90 percent with yield recoveries of 85 to 95 percent [12]. Careful phase separation and drying procedures are essential to prevent water contamination of the final product [12].

Specialized Purification Techniques

Sublimation offers a highly effective purification method for solid sulfonyl chlorides that are stable at elevated temperatures [27]. The technique involves heating the crude product under reduced pressure to achieve direct conversion from solid to vapor phase, followed by condensation on a cold surface [27]. Sublimation achieves purities of 95 to 99 percent but with lower yield recoveries of 60 to 80 percent due to partial decomposition [27].

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Corrosive